![molecular formula C8H5BrFNO2 B3227292 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one CAS No. 1260829-35-3](/img/structure/B3227292.png)
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one
Descripción general
Descripción
Synthesis Analysis
A related compound, 3-aryl-2H-benzo[b][1,4]oxazin-2-ones, has been synthesized via a TFA-catalyzed tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . This method was reported to be efficient and compatible with a wide range of functional groups .Chemical Reactions Analysis
The synthesis of 3-aryl-2H-benzo[b][1,4]oxazin-2-ones involves a tandem reaction of benzo[d]oxazoles with 2-oxo-2-arylacetic acids . The reaction is catalyzed by TFA and involves ring-opening and cyclization steps .Aplicaciones Científicas De Investigación
- Application : Researchers have explored its potential as an HDAC inhibitor. HDACs play a crucial role in gene expression regulation, and inhibiting them can impact cancer cell growth and survival .
- Findings : Compounds 7e and 7f demonstrated strong HDAC inhibitory activity, with IC50 values in the micromolar range. These compounds also exhibited cytotoxicity against cancer cells .
- Results : Compound 7e and 7f showed good anticancer activity, supporting their potential as therapeutic agents .
- Observations : Compound 7f influenced the cell cycle and apoptosis in a manner similar to the reference compound SAHA .
Histone Deacetylase (HDAC) Inhibition
Anticancer Activity
Cell Cycle and Apoptosis Modulation
Binding Mode and Selectivity Analysis
TFA-Catalyzed Synthesis of 3-Aryl-2H-benzo[b][1,4]oxazin-2-ones
Mecanismo De Acción
Target of Action
The primary target of 7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one is Histone Deacetylases (HDACs) . HDACs are a class of enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This function is crucial for gene regulation, cell cycle progression, and developmental events.
Mode of Action
The compound interacts with HDACs, inhibiting their activity . The inhibition of HDACs leads to an increase in acetylation levels of histone proteins, thereby altering the expression of genes regulated by the histone proteins .
Biochemical Pathways
The inhibition of HDACs affects various biochemical pathways. It alters the expression of genes involved in cell cycle progression, apoptosis, and other critical cellular functions . The exact downstream effects can vary depending on the specific type of cell and the overall cellular context.
Result of Action
The result of the compound’s action is a change in gene expression within cells. This can lead to a variety of cellular effects, including changes in cell cycle progression and the induction of apoptosis . In the context of cancer cells, this can lead to a reduction in cell proliferation and the death of cancer cells .
Propiedades
IUPAC Name |
7-bromo-6-fluoro-4H-1,4-benzoxazin-3-one | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrFNO2/c9-4-1-7-6(2-5(4)10)11-8(12)3-13-7/h1-2H,3H2,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRPDUBLDNECDR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=CC(=C(C=C2O1)Br)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrFNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.03 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-bromo-6-fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.